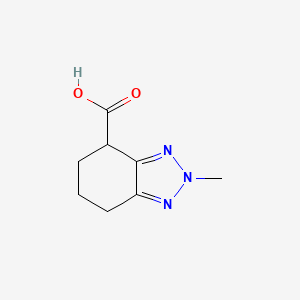

2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid

Description

2-Methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid (hereafter referred to by its full IUPAC name) is a heterocyclic compound featuring a fused benzotriazole ring system with a tetrahydro substituent and a carboxylic acid functional group. Its molecular weight is reported as 184.31 g/mol, and it is commercially available as a building block for synthetic workflows .

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxylic acid |

InChI |

InChI=1S/C8H11N3O2/c1-11-9-6-4-2-3-5(8(12)13)7(6)10-11/h5H,2-4H2,1H3,(H,12,13) |

InChI Key |

IGSPUYANWIMRNP-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C2CCCC(C2=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Acetylcyclohexanone with Hydrazines (Reflux and Microwave Methods)

A key route involves the condensation of 2-acetylcyclohexanone with hydrazines under reflux or microwave irradiation to form tetrahydrobenzotriazole derivatives bearing carboxylic acid groups.

Reflux method : A mixture of 2-acetylcyclohexanone (1 mmol) and hydrazine derivatives (1 mmol) in DMF or acetic acid is heated under reflux for 6–8 hours. The product precipitates and is isolated by filtration, washed with ethanol, and recrystallized from DMF or ethanol to yield the target compound.

Microwave-assisted synthesis : The same reactants are subjected to microwave irradiation, significantly reducing reaction time and improving yields. The products are isolated by crystallization from ethanol and purified by washing with a hexane/ethanol mixture.

This approach is efficient for synthesizing 4-carboxylic acid-substituted tetrahydrobenzotriazoles, including 2-methyl derivatives.

Catalytic Methods Using Functionalized Magnetic Nanoparticles

Recent research has explored the use of novel catalysts such as ionically tagged magnetic nanoparticles functionalized with urea linkers and thiazole sulfonic acid groups to catalyze the formation of carboxylic acid derivatives of heterocycles.

A catalyst denoted as Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride was synthesized and applied for the preparation of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions at 80 °C, showing high yields and easy catalyst recovery by magnetic separation.

Although this study focused on quinoline derivatives, the catalyst's design and catalytic behavior suggest potential applicability to benzotriazole carboxylic acid synthesis by facilitating condensation and cyclization reactions involving carboxylic acid formation.

The catalyst was prepared by coating Fe3O4 nanoparticles with silica, functionalizing with a urea-based ligand, and then sulfonating with chlorosulfuric acid. The catalyst showed excellent reusability over several cycles without loss of activity.

Stepwise Synthesis Involving Benzotriazole Precursors

Starting from o-phenylenediamine derivatives, benzotriazole rings can be constructed by reaction with sodium nitrite under acidic conditions to form diazonium salts, followed by intramolecular cyclization.

Subsequent functionalization at the 4-position (tetrahydro ring) can be achieved by hydrogenation or selective alkylation.

Carboxylic acid introduction at the 4-position may be accomplished via oxidation of methyl or other alkyl substituents or by using carboxylated precursors in the cyclization step.

Summary Table of Preparation Methods

Detailed Research Outcomes

Microwave-assisted synthesis reduces reaction time from hours to minutes, improving throughput for benzotriazole derivatives.

The magnetic nanoparticle catalyst enables solvent-free, mild temperature reactions with easy catalyst recovery, which is advantageous for green chemistry applications.

The catalytic system showed robustness over multiple cycles, maintaining high activity and yield, indicating industrial applicability for heterocyclic carboxylic acid synthesis.

The reflux method remains a reliable standard for initial synthesis and characterization, providing pure crystalline products suitable for further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different products.

Substitution: The methyl group and other positions on the benzotriazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding aldehydes or ketones, while reduction of the triazole ring can produce amines or other reduced derivatives.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid

- Molecular Weight : 193.19 g/mol (vs. 184.31 g/mol for the target compound) .

- Key Differences :

- The benzoxazine ring replaces the benzotriazole system, introducing an oxygen atom instead of two nitrogen atoms.

- The dihydro substituent in benzoxazine reduces ring strain compared to the tetrahydrobenzotriazole scaffold.

- The benzoxazine’s oxygen atom may enhance solubility in polar solvents relative to the triazole’s nitrogen-rich system.

Nitroimidazole Derivatives (e.g., Metronidazole Analogs)

- Structural Contrast : Nitroimidazoles (e.g., dimetridazole, ronidazole) feature a nitro group on an imidazole ring, lacking the fused bicyclic system and carboxylic acid group of the target compound .

- Functional Implications: Nitroimidazoles exhibit antimicrobial activity due to nitro group reduction under anaerobic conditions. The target compound’s lack of a nitro group suggests divergent biological roles.

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid (also known as 4-carboxybenzotriazole) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure with a carboxylic acid functional group that may contribute to its biological activity. Its chemical formula is , and it has been categorized under benzotriazole derivatives, which are known for their diverse pharmacological properties.

1. Anticancer Activity

Recent studies have indicated that benzotriazole derivatives exhibit significant anticancer properties. For instance, a derivative of 2-methyl-4,5,6,7-tetrahydro-2H-benzotriazole was shown to inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds ranged from 5.85 µM to 21.3 µM against human cancer cell lines such as MCF-7 and A549 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzotriazole Derivative | MCF-7 | 5.85 |

| Benzotriazole Derivative | A549 | 21.3 |

2. Cholinesterase Inhibition

Another aspect of the biological activity of this compound is its potential as a cholinesterase inhibitor. In vitro studies have demonstrated that certain benzotriazole derivatives can inhibit acetylcholinesterase (AChE) activity effectively. The K_i values for these compounds ranged between 13.62 nM and 33.00 nM .

3. Antimicrobial Properties

The antimicrobial activity of benzotriazole derivatives has also been explored. Research indicates that these compounds possess significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species . This suggests potential applications in treating infections.

The mechanisms underlying the biological activities of 2-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid are multifaceted:

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Cholinesterase Inhibition : The inhibition of AChE is believed to enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

Case Studies

- Study on Anticancer Activity : In a study published in MDPI, researchers synthesized several benzotriazole derivatives and tested their effects on MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value comparable to standard chemotherapeutics such as doxorubicin .

- Cholinesterase Inhibition Study : Another investigation focused on the cholinesterase inhibitory effects of benzotriazole derivatives compared to donepezil, revealing promising results that suggest potential use in neurodegenerative disorders .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid, and how can reaction conditions be controlled to maximize yield and purity?

A multi-step synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives under reflux conditions. Key parameters include:

- Temperature : Maintain 80–100°C to avoid side reactions (e.g., decarboxylation) .

- Catalyst : Use glacial acetic acid (5 drops per 0.001 mol substrate) to promote condensation .

- Solvent : Absolute ethanol ensures solubility and facilitates reflux .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>97%) using HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Q. What strategies ensure high purity (>99%) during synthesis, and how is purity quantified?

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

- Quantification : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?

Q. What methodologies are recommended for investigating the reaction kinetics of this compound in heterocyclic synthesis?

Q. How do structural modifications at specific positions (e.g., methyl or carboxylic acid groups) influence the compound's reactivity and biological activity?

Q. What computational approaches can predict the compound's behavior in novel reaction environments?

Q. Table 3: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >80°C minimizes side reactions |

| Reaction Time | 4–6 hours | Prolonged time reduces side products |

| Catalyst Loading | 5 drops glacial acetic acid | Enhances condensation efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.